molecular formula C9H10N2 B15278547 3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine

3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine

Cat. No.: B15278547
M. Wt: 146.19 g/mol
InChI Key: XVJCSYMVGPVJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine is a propargylamine derivative featuring a pyridine ring substituted with a methyl group at the 4-position. Its structure combines a terminal alkyne and an amine group, making it a versatile scaffold in medicinal chemistry and organic synthesis. The 4-methylpyridin-3-yl moiety introduces steric and electronic effects that modulate reactivity and biological interactions.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-(4-methylpyridin-3-yl)prop-2-yn-1-amine

InChI

InChI=1S/C9H10N2/c1-8-4-6-11-7-9(8)3-2-5-10/h4,6-7H,5,10H2,1H3

InChI Key

XVJCSYMVGPVJNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C#CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine can be achieved through several methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by transition metals such as copper or zinc . The reaction conditions often include the use of a solvent-free environment to promote green chemistry principles .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. In the context of neuroprotection, propargylamines are known to inhibit monoamine oxidase enzymes, particularly MAO-B. This inhibition leads to increased levels of neurotransmitters such as dopamine, which can help alleviate symptoms of neurodegenerative diseases . Additionally, the compound may exert its effects by reducing oxidative stress and stabilizing mitochondrial membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in the substituents on the aryl/heteroaryl group attached to the propargylamine backbone. These variations influence molecular weight, polarity, and stability:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility (HCl Salt) Reference
3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine 4-Methylpyridin-3-yl ~147.2 (free base) N/A Likely moderate* Estimated
3-(4-Bromophenyl)prop-2-yn-1-amine 4-Bromophenyl 212.08 (free base) N/A Low (free base)
3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine HCl 4-CF₃-phenyl 235.63 (HCl salt) N/A High (HCl salt)
3-(Thiophen-2-yl)prop-2-yn-1-amine HCl Thiophen-2-yl 173.66 (HCl salt) N/A High (HCl salt)
3-(Pyridin-3-yl)prop-2-yn-1-amine diHCl Pyridin-3-yl 168.62 (diHCl salt) N/A High (diHCl salt)

Crystallographic and Computational Studies

Crystal structures of related compounds (e.g., 3-(4-bromophenyl)prop-2-yn-1-amine) have been resolved using SHELX programs, highlighting intermolecular hydrogen bonds and packing motifs . Computational modeling (e.g., Mercury software) predicts that the methyl group in the target compound reduces steric hindrance compared to bulkier substituents, favoring planar conformations for protein interactions .

Biological Activity

3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound is characterized by the presence of a pyridine ring and an alkyne functional group, which are known to influence its biological interactions. According to PubChem, it is classified under various categories based on its properties, including safety and toxicity information .

Biological Activity Overview

Research indicates that 3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine exhibits several biological activities, particularly in the areas of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

A significant study focused on the inhibition of cytochrome P450 2A6 (CYP2A6), a key enzyme involved in drug metabolism. The compound was evaluated alongside other pyridine derivatives, revealing that substitutions at specific positions of the pyridine ring significantly affected inhibitory potency. For instance, methyl substitution at the 4-position resulted in an IC50 value of 0.055 μM, indicating strong inhibition .

Case Study 1: CYP2A6 Inhibition

In a comparative analysis of various analogues, it was found that the presence of a methyl group at the 4-position on the pyridine ring enhanced CYP2A6 inhibition. The following table summarizes the IC50 values for different compounds tested:

CompoundIC50 (μM)Remarks
4a0.055Strong inhibitor
4g0.83Moderate inhibition
4j3.4Decreased potency due to methoxy substitution
4l0.13High inhibition

This data suggests that structural modifications can significantly impact the biological activity of pyridine derivatives .

Case Study 2: Antimicrobial Activity

Another aspect explored was the antimicrobial properties of similar compounds derived from pyridine structures. While specific data on 3-(4-Methylpyridin-3-yl)prop-2-yn-1-amine was limited, related studies indicated that derivatives with similar structural features exhibited notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies play a crucial role in understanding how modifications to the molecular structure affect biological activity. The following points summarize key findings from SAR analyses:

  • Position of Substituents : Substituents at the 4-position of the pyridine ring generally enhance inhibitory activity against CYP2A6.
  • Functional Groups : The introduction of different functional groups can either enhance or diminish activity; for example, methoxy groups have shown to decrease potency compared to methyl groups.
  • Linker Variations : Variations in the alkyne linker also influence binding affinity and selectivity towards target enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.